molecular formula C25H40ClN3O2 B056344 1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)- CAS No. 111253-97-5

1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)-

Cat. No. B056344
CAS RN: 111253-97-5
M. Wt: 450.1 g/mol
InChI Key: ZVJLMALANQLMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)- is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)- is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in cells. For example, in antitumor activity, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of the extracellular matrix and tumor invasion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)- depend on the specific application and the target organism or cell type. In antitumor activity, this compound has been shown to induce apoptosis (programmed cell death) and inhibit tumor invasion. In anti-inflammatory activity, it has been shown to reduce the production of pro-inflammatory cytokines. In antimicrobial activity, it has been shown to inhibit the growth of various bacterial and fungal species.

Advantages and Limitations for Lab Experiments

The advantages of 1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)- for lab experiments include its relatively simple synthesis method, its potential for multiple applications, and its ability to be modified to improve its properties. However, its limitations include its low solubility in water, which can limit its use in certain applications, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)-. These include:
1. Further studies on its mechanism of action to fully understand its potential applications and improve its properties.
2. Development of new derivatives of this compound with improved solubility and bioactivity.
3. Investigation of its potential applications in other fields such as energy storage and catalysis.
4. Evaluation of its potential toxicity and environmental impact for its use in agriculture and other applications.
Conclusion:
In conclusion, 1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)- is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and improve its properties for various applications.

Synthesis Methods

The synthesis of 1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)- can be achieved through a multi-step process involving the reaction of various chemical reagents. The detailed synthesis method is beyond the scope of this paper, but it is worth noting that the purity and yield of the final product can be influenced by the reaction conditions.

Scientific Research Applications

1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)- has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has shown promising results as an antitumor agent, anti-inflammatory agent, and antimicrobial agent. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, it has been studied for its potential use as a pesticide.

properties

CAS RN

111253-97-5

Product Name

1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)-

Molecular Formula

C25H40ClN3O2

Molecular Weight

450.1 g/mol

IUPAC Name

5-[1-(4-chloro-3-pentadecylphenoxy)ethyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C25H40ClN3O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-19-22(17-18-23(21)26)30-20(2)24-28-29-25(27)31-24/h17-20H,3-16H2,1-2H3,(H2,27,29)

InChI Key

ZVJLMALANQLMCD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)C2=NN=C(O2)N)Cl

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)C2=NN=C(O2)N)Cl

synonyms

1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)-

Origin of Product

United States

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